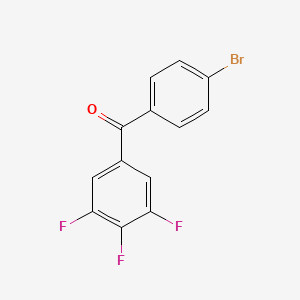

4-Bromo-3',4',5'-trifluorobenzophenone

Description

Contextualization within Halogenated Benzophenone (B1666685) Chemistry

Benzophenone, the parent diarylketone, and its derivatives are fundamental structures in organic chemistry. nih.gov Halogenated benzophenones, in particular, are a well-established class of compounds with diverse applications. For instance, benzophenone itself is a widely used photoinitiator in photochemistry, capable of initiating polymerization reactions upon UV irradiation. ossila.com The introduction of halogen atoms onto the benzophenone core can significantly alter its electronic, steric, and photochemical properties.

Halogenation can influence the absorption spectra of benzophenone derivatives, potentially shifting their light absorption to different wavelengths. ossila.com This is a crucial factor in the design of photoinitiators for specific applications, such as UV curing and 3D printing. ossila.com Furthermore, halogen substituents provide reactive handles for subsequent chemical transformations, expanding the synthetic utility of the benzophenone scaffold. The presence of halogens like chlorine and bromine is fundamental in many areas, including the development of pharmaceuticals, agrochemicals, and polymers. scribd.com

Significance of Trifluorobenzophenone Scaffolds in Organic Synthesis

The incorporation of fluorine atoms or trifluoromethyl groups into organic molecules is a widely used strategy in drug design and materials science to modify their properties. vandvpharma.com Fluorine's high electronegativity and the small size of its atom can lead to profound changes in a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. vandvpharma.com

The trifluorobenzophenone scaffold, as seen in 4-Bromo-3',4',5'-trifluorobenzophenone, is particularly significant for several reasons:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate.

Electronic Effects : The three fluorine atoms on one of the phenyl rings are strongly electron-withdrawing. This deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, offering alternative synthetic pathways.

Lipophilicity : Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

These properties make trifluorinated scaffolds valuable in the synthesis of active pharmaceutical ingredients (APIs) and other functional materials. ossila.com The trifluorinated phenyl group acts as a stable and electronically defined component in the design of new molecular architectures.

Role of Bromine Substituents in Molecular Design and Reactivity

The bromine atom on the this compound molecule plays a crucial role in its function as a synthetic intermediate. While halogens are generally deactivating groups in electrophilic aromatic substitution, they are ortho-, para-directors. google.com However, the most significant role of the bromine substituent in modern organic synthesis is as a versatile leaving group in transition-metal-catalyzed cross-coupling reactions. ossila.com

This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig couplings can be employed at the bromine-substituted position to introduce a wide variety of functional groups, including alkyl, aryl, and amino moieties. ossila.comossila.com The ability to use the bromo-substituent for palladium-catalyzed cross-coupling reactions is a cornerstone of molecular design, enabling chemists to build complex molecular frameworks from simpler, halogenated precursors. ossila.com The differential reactivity between C-Br and C-F bonds allows for selective transformations, further enhancing the utility of polyhalogenated compounds like this compound as synthetic building blocks. ossila.com

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (4-Bromophenyl)(3,4,5-trifluorophenyl)methanone |

| CAS Number | 129462-39-3 |

| Molecular Formula | C₁₃H₆BrF₃O |

| Molecular Weight | 315.09 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 98-102 °C |

Probable Synthetic Route

A common and established method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. scribd.comgoogle.comgoogleapis.com For this compound, a likely synthetic pathway involves the reaction of 1-bromo-4-(chlorocarbonyl)benzene (4-Bromobenzoyl chloride) with 1,2,3-trifluorobenzene (B74907) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCCMTSYHSKIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 ,4 ,5 Trifluorobenzophenone and Analogous Derivatives

Direct Synthesis Approaches to Benzophenone (B1666685) Core Formation

Direct methods for constructing the benzophenone core primarily involve the creation of the carbon-carbon bond between the two aromatic rings and the carbonyl carbon in distinct, sequential steps.

Friedel-Crafts Acylation Strategies in Fluorinated and Brominated Systems

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. alfa-chemistry.com This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640). wikipedia.orgtcichemicals.com For the synthesis of 4-Bromo-3',4',5'-trifluorobenzophenone, two primary pathways exist, each with its own regiochemical considerations dictated by the substituents on the aromatic rings.

This approach involves the reaction of 1,2,3-trifluorobenzene (B74907) with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst. The fluorine atoms on the benzene ring are deactivating groups, making the ring less nucleophilic and the reaction more challenging compared to unsubstituted benzene. However, they are also ortho, para-directing. In the case of 1,2,3-trifluorobenzene, the potential sites for acylation are the 4-, 5-, and 6-positions. The electronic and steric effects of the three adjacent fluorine atoms would likely lead to a mixture of isomers, making the isolation of the desired 3',4',5'-trifluoro isomer complex. The reaction conditions must be carefully controlled to favor the desired product.

An analogous reaction, the acylation of fluorobenzene, has been successfully carried out using various catalysts, including trifluoromethanesulfonic acid and rare earth triflates, to produce fluorinated benzophenone derivatives. ajgreenchem.com

Alternatively, the synthesis can proceed via the acylation of bromobenzene with 3,4,5-trifluorobenzoyl chloride. The bromine atom is also a deactivating substituent but directs incoming electrophiles to the ortho and para positions. rsc.org Therefore, the reaction is expected to predominantly yield the para-substituted product, this compound, due to the steric hindrance at the ortho positions.

This pathway is generally more regioselective and is a more common strategy for preparing asymmetrically substituted benzophenones. The reaction is typically performed by adding the acyl chloride to a mixture of bromobenzene and a stoichiometric amount of aluminum chloride. orgsyn.org The resulting ketone forms a complex with the Lewis acid, which is subsequently hydrolyzed during aqueous workup to yield the final product. organic-chemistry.org

| Parameter | Typical Conditions for Friedel-Crafts Acylation |

| Aromatic Substrate | Bromobenzene |

| Acylating Agent | 3,4,5-Trifluorobenzoyl chloride |

| Catalyst | Aluminum chloride (AlCl₃) (≥1 equivalent) |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂), or neat |

| Temperature | 0 °C to reflux |

| Workup | Hydrolysis with ice/aqueous HCl |

Grignard Reagent Based Synthesis and Subsequent Oxidation

An alternative route to the benzophenone core involves the use of Grignard reagents. This multi-step process first constructs a diarylmethanol intermediate, which is then oxidized to the target ketone.

The synthesis begins with the formation of an arylmagnesium halide (Grignard reagent). Two possible routes can be envisioned:

Route A: Formation of 4-bromophenylmagnesium bromide from 1,4-dibromobenzene or 4-bromochlorobenzene, followed by reaction with 3,4,5-trifluorobenzaldehyde.

Route B: Formation of 3,4,5-trifluorophenylmagnesium bromide from 1-bromo-3,4,5-trifluorobenzene, followed by reaction with 4-bromobenzaldehyde. organic-chemistry.orgtandfonline.com

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Aqueous acidic workup then protonates the alkoxide to yield the diarylmethanol, in this case, (4-bromophenyl)(3,4,5-trifluorophenyl)methanol. merckmillipore.comresearchgate.net

The final step is the oxidation of the secondary benzylic alcohol to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation, chosen based on their selectivity and mildness to avoid side reactions with the halogenated aromatic rings.

Common Reagents for Oxidation of Diarylcarbinols:

Manganese Dioxide (MnO₂): A mild, heterogeneous oxidant particularly effective for benzylic and allylic alcohols. acsgcipr.orgnih.govwikipedia.org

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation under neutral conditions. merckmillipore.comwikipedia.orgorganic-chemistry.org

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, known for its mild conditions and tolerance of many functional groups. alfa-chemistry.comwikipedia.orgtcichemicals.comorganic-chemistry.org

Potassium Permanganate (KMnO₄): A strong oxidant that can be used under controlled conditions, often in ionic liquids, to selectively oxidize benzylic alcohols. tandfonline.com

Photochemical Aerobic Oxidation: Green chemistry methods using a photocatalyst (like Eosin Y) and molecular oxygen as the oxidant under light irradiation. rsc.orgorganic-chemistry.org

| Oxidation Method | Reagents | Typical Conditions |

| Manganese Dioxide | MnO₂ | Heterogeneous, reflux in solvents like CHCl₃, CH₂Cl₂, or toluene |

| Dess-Martin | Dess-Martin Periodinane | CH₂Cl₂, room temperature |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to room temperature |

| Photochemical | Eosin Y, O₂ (air) | Blue LED or sunlight irradiation, solvent like MeCN |

Organometallic Catalyzed Carbonylative Reactions for Diaryl Ketone Formation

Modern synthetic methods offer highly efficient and versatile routes to diaryl ketones through transition-metal-catalyzed carbonylative cross-coupling reactions. These reactions build the ketone functionality by incorporating a molecule of carbon monoxide (CO) between two different aryl groups.

The carbonylative Suzuki-Miyaura reaction is a powerful tool for the synthesis of unsymmetrical diaryl ketones. nih.gov This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid in the presence of a carbon monoxide source. acsgcipr.org

For the synthesis of this compound, two disconnection approaches are feasible:

Path A: Coupling of an aryl halide like 1-bromo-4-iodobenzene with 3,4,5-trifluorophenylboronic acid. The higher reactivity of the carbon-iodine bond allows for selective coupling at that position.

Path B: Coupling of a 3,4,5-trifluorophenyl halide (e.g., 1-iodo-3,4,5-trifluorobenzene) with 4-bromophenylboronic acid.

The reaction requires a palladium catalyst, often with a phosphine ligand, a base, and a source of carbon monoxide. CO can be supplied from a pressurized cylinder, a balloon, or generated in situ from CO-releasing molecules (CORMs) like molybdenum hexacarbonyl (Mo(CO)₆) for safer handling. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Fluorinated substrates like pentafluorophenylboronic acid have been shown to be effective coupling partners under specific conditions, often requiring a combination of bases like CsF and Ag₂O to promote the reaction.

| Parameter | Typical Conditions for Carbonylative Suzuki-Miyaura Coupling |

| Aryl Halide | Aryl iodide or bromide (e.g., 1-iodo-3,4,5-trifluorobenzene) |

| Boron Reagent | Arylboronic acid (e.g., 4-bromophenylboronic acid) |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, P(t-Bu)₃, or N-heterocyclic carbenes (NHCs) |

| CO Source | CO gas (1 atm), Mo(CO)₆ |

| Base | K₂CO₃, Cs₂CO₃, CsF, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80 - 120 °C |

Post-Synthetic Functionalization of Benzophenone Precursors

Post-synthetic functionalization is a powerful strategy that allows for the diversification of a common chemical scaffold. In the context of fluorinated benzophenones, this approach enables the introduction of additional halogens or the replacement of fluorine atoms with a wide range of nucleophiles, thereby tuning the molecule's electronic and physical properties.

Selective Halogenation Reactions

Selective halogenation reactions are fundamental for introducing bromine or additional fluorine atoms onto a pre-formed benzophenone core. The success of these reactions depends heavily on the directing effects of the substituents already present on the aromatic rings and the choice of halogenating agent.

The introduction of a bromine atom onto a trifluorobenzophenone scaffold via electrophilic aromatic substitution is a challenging transformation governed by the powerful electronic effects of the existing substituents. The trifluoromethyl (-CF₃) group, and to a lesser extent fluorine, are strongly electron-withdrawing and deactivating towards electrophilic attack. chegg.combrainly.com Consequently, the trifluorinated phenyl ring of a benzophenone is highly resistant to bromination.

The benzoyl group is also a deactivating group and directs incoming electrophiles to the meta position. Therefore, for a theoretical substrate like (3',4',5'-trifluorophenyl)(phenyl)methanone, electrophilic bromination would be expected to occur on the unsubstituted phenyl ring, primarily at the 3-position. To achieve the 4-bromo substitution pattern seen in this compound, the starting material would typically be a benzophenone already containing an activating group at the 4-position of the non-fluorinated ring, which is later replaced or converted.

The bromination of aromatic compounds that are deactivated requires harsh conditions and a suitable catalyst, such as FeBr₃, to polarize the bromine molecule (Br₂) and generate a more potent electrophile. libretexts.org Alternative brominating agents for deactivated substrates include N-Bromosuccinimide (NBS) in the presence of an acid catalyst or stronger systems like Br₂/oleum. For example, 3-Bromo-4-fluoronitrobenzene has been successfully prepared from the deactivated precursor 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, achieving high yields under moderate conditions. researchgate.net This suggests that for a trifluorobenzophenone precursor, a carefully selected brominating agent would be necessary to achieve substitution on the less deactivated ring.

Adding fluorine atoms to a benzophenone precursor can be achieved through several distinct methodologies, depending on the desired outcome.

One common method is deoxyfluorination , which involves the conversion of a hydroxyl or carbonyl group to a fluoride or difluoride, respectively.

Deoxyfluorination of Carbonyls: The carbonyl group of a benzophenone can be converted into a geminal difluoride (-CF₂-) moiety. Reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) have been used effectively for the direct, one-step fluorination of substituted benzophenones under neat conditions. The reaction's efficiency is influenced by the electronic nature of the substituents; electron-withdrawing groups like nitro or trifluoromethyl on the benzophenone facilitate the nucleophilic attack of the fluoride and lead to higher yields.

Deoxyfluorination of Alcohols: If a hydroxybenzophenone precursor is available, the hydroxyl group can be replaced by a fluorine atom. This is a widely used transformation in medicinal chemistry to block metabolic soft spots. hyphadiscovery.com A variety of modern deoxyfluorination reagents are available, including diethylaminosulfur trifluoride (DAST) and PyFluor, which can convert alcohols to alkyl fluorides. nih.gov

Another approach is electrophilic fluorination , which introduces a fluorine atom directly onto the aromatic ring. Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are common sources of electrophilic fluorine. mdpi.com This reaction is most effective on electron-rich aromatic systems. For a trifluorobenzophenone precursor, which is electron-deficient, electrophilic fluorination on the fluorinated ring would be exceptionally difficult. However, if the second aromatic ring is sufficiently activated by electron-donating groups, selective fluorination may be possible.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzophenones

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used reaction for the functionalization of electron-poor aromatic rings, particularly polyfluorinated ones. researchgate.net The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring towards attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Fluorine, despite having a very strong bond to carbon, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.

A key advantage of SNAr on polyfluorinated systems is the ability to perform sequential, or iterative, substitutions with high selectivity. nih.govnih.gov The reactivity of different fluorine atoms on the ring is not uniform and is dictated by both electronic and steric factors. This allows for the stepwise displacement of specific fluorine atoms by controlling reaction conditions and stoichiometry.

For instance, in bis(2,4,5-trifluorophenyl)methanone, the fluorine atoms at the 4 and 4' positions are the most reactive due to the strong para activating effect of the carbonyl group. These positions can be selectively targeted by nucleophiles first. Once the 4,4'-positions are substituted, subsequent reactions can be directed towards the less reactive fluorine atoms at the 2,2'-positions, often requiring more forcing conditions. nih.gov This iterative approach provides a strategic pathway to synthesize asymmetrically substituted benzophenones and related heterocyclic systems like xanthones and acridones. nih.govnih.gov

A diverse array of nucleophiles can be employed in the SNAr functionalization of fluorinated benzophenones, leading to a wide range of derivatives. nih.gov

Oxygen Nucleophiles: Reagents like potassium hydroxide (KOH) and sodium methoxide (NaOMe) are effective for introducing hydroxyl and methoxy groups, respectively. For example, heating bis(2,4,5-trifluorophenyl)methanone with aqueous KOH in DMSO efficiently substitutes both 4,4'-fluorines to yield the corresponding dihydroxybenzophenone. nih.gov

Nitrogen Nucleophiles: A variety of primary and secondary amines can be used to displace fluorine atoms, forming C-N bonds. These reactions are typically carried out by heating the fluorinated benzophenone with the amine, sometimes in a solvent like DMF or in the neat amine itself.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as sodium sulfide, can also participate in SNAr reactions to introduce thiol or sulfide functionalities.

The specific conditions and outcomes for the reaction of bis(2,4,5-trifluorophenyl)methanone with various nucleophiles are summarized in the table below, illustrating the versatility of the iterative SNAr methodology.

| Entry | Fluorinated Benzophenone | Nucleophile/Reagents | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | bis(2,4,5-trifluorophenyl)methanone | KOH (aq) | DMSO | 80 °C | 4,4'-dihydroxy-bis(2,5-difluorophenyl)methanone | 81 |

| 2 | bis(2,4,5-trifluorophenyl)methanone | NaOMe | MeOH/THF | Room Temp | 4,4'-dimethoxy-bis(2,5-difluorophenyl)methanone | 99 |

| 3 | bis(2,4,5-trifluorophenyl)methanone | Benzylamine | - | 130 °C, sealed tube | 4,4'-bis(benzylamino)-bis(2,5-difluorophenyl)methanone | 94 |

| 4 | bis(2,4,5-trifluorophenyl)methanone | Morpholine | - | 130 °C, sealed tube | 4,4'-dimorpholino-bis(2,5-difluorophenyl)methanone | 96 |

| 5 | 4-(benzylamino)-bis(2,4,5-trifluorophenyl)methanone | Morpholine | - | 130 °C, sealed tube | 4-(benzylamino)-4'-morpholino-bis(2,5-difluorophenyl)methanone | 92 |

Data adapted from Commons, C. J., et al. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(3), 1446–1459. nih.gov

Alpha-Halogenation Reactions on Benzophenone Substrates

Alpha-halogenation is a key functionalization reaction for ketones, including benzophenone substrates, where a halogen atom is introduced at the carbon atom adjacent to the carbonyl group (the α-carbon). This reaction can be performed under either acidic or basic conditions, with each pathway proceeding through a different mechanism and often yielding different outcomes. wikipedia.org

Acid-Catalyzed Alpha-Halogenation:

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. masterorganicchemistry.compressbooks.pub The reaction is catalyzed by an acid, which protonates the carbonyl oxygen, facilitating the formation of the enol tautomer. masterorganicchemistry.com This enol is the nucleophilic species that reacts with the halogen (e.g., Br₂, Cl₂, I₂). masterorganicchemistry.comchemistrysteps.com

A key characteristic of acid-catalyzed halogenation is that it typically results in the substitution of only one alpha-hydrogen. wikipedia.orgpressbooks.pub The introduction of an electron-withdrawing halogen atom on the α-carbon destabilizes the transition state for the formation of a second enol, making subsequent halogenations slower than the first. wikipedia.org Kinetic studies have shown that the rate of reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. pressbooks.pubmissouri.edu

Base-Promoted Alpha-Halogenation:

In the presence of a base, alpha-halogenation occurs via an enolate intermediate. jove.com A base abstracts an α-hydrogen to form a nucleophilic enolate, which then attacks the halogen. chemistrysteps.comjove.com This process is considered base-promoted rather than base-catalyzed because the base is consumed during the reaction. youtube.com

Unlike the acid-catalyzed counterpart, base-promoted halogenation is often difficult to control at the monosubstitution stage. chemistrysteps.comjove.com The electron-withdrawing inductive effect of the first halogen atom increases the acidity of the remaining α-hydrogens. wikipedia.orgpressbooks.pubjove.com This makes the monohalogenated product more reactive than the starting ketone, leading to rapid subsequent halogenations until all α-hydrogens are replaced. pressbooks.pubjove.com This phenomenon is exploited in the haloform reaction for methyl ketones. wikipedia.org

| Condition | Intermediate | Key Characteristics | Typical Outcome |

|---|---|---|---|

| Acidic | Enol | Rate-determining step is enol formation; independent of halogen concentration. pressbooks.pubmissouri.edu Subsequent halogenations are slower. wikipedia.org | Monohalogenation is favored. wikipedia.orgmissouri.edu |

| Basic | Enolate | Reaction is promoted, not catalyzed. youtube.com Subsequent halogenations are faster due to increased acidity of remaining α-hydrogens. wikipedia.orgpressbooks.pub | Polyhalogenation is common and often difficult to prevent. chemistrysteps.com |

Green Chemistry Principles in Fluorinated Benzophenone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to reduce environmental impact and enhance safety and efficiency. bridgew.edunih.gov This involves developing cleaner synthetic routes that minimize waste, avoid hazardous substances, and improve energy efficiency. nih.gov

In the context of Friedel-Crafts acylation, a common method for synthesizing benzophenones, green chemistry approaches focus on replacing traditional catalysts and solvents. rsc.org For example, conventional catalysts like aluminum chloride are often used in stoichiometric amounts and produce significant waste. Research has explored the use of solid acid catalysts, such as sulfated zirconia, which are reusable and can lead to highly selective product formation, thereby aligning with green chemistry principles. rsc.org Another approach involves using methanesulfonic anhydride as a promoter, which allows for the preparation of aryl ketones with minimal metallic or halogenated waste. organic-chemistry.org

Further efforts in green fluorine chemistry include:

Solvent-Free Reactions: Performing reactions without a solvent, or in a solid state, can drastically reduce waste. researchgate.net Mechanochemical methods, where mechanical energy initiates reactions, represent a promising solvent-free approach for aromatic nucleophilic fluorination. rsc.org

Alternative Solvents: When solvents are necessary, the focus is on replacing hazardous and environmentally damaging solvents like DMF and DMSO with greener alternatives. wikipedia.org

Catalytic Innovations: The development of novel catalysts is a cornerstone of green chemistry. This includes photoenzymatic processes that combine natural enzymes and light to perform fluorination in an environmentally responsible manner. sciencedaily.com Copper(II) fluoride has also been investigated as a catalyst for producing fluoroaromatics in a way that could reduce waste associated with conventional methods. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Direct fluorination methods, where a C-H bond is directly replaced by a C-F bond, are being explored as they are potentially very efficient in terms of atom economy. researchgate.net

| Green Chemistry Principle | Application in Fluorinated Benzophenone Synthesis | Example |

|---|---|---|

| Waste Prevention | Use of reusable catalysts and solvent-free conditions. nih.govrsc.org | Employing solid acid catalysts like sulfated zirconia in Friedel-Crafts reactions. rsc.org |

| Safer Solvents & Auxiliaries | Replacing traditional high-boiling, toxic solvents. rsc.org | Developing mechanochemical protocols that do not require solvents. rsc.org |

| Catalysis | Developing efficient and recyclable catalysts to replace stoichiometric reagents. | Using methanesulfonic anhydride as a metal- and halogen-free promoter for Friedel-Crafts acylation. organic-chemistry.org |

| Energy Efficiency | Utilizing methods that operate at ambient temperature and pressure. | Photoenzymatic processes and mechanochemical reactions can often be performed under milder conditions than traditional heating. nih.govsciencedaily.com |

Reactivity and Transformation Pathways of 4 Bromo 3 ,4 ,5 Trifluorobenzophenone

Carbonyl Group Reactivity

The ketone functional group in 4-Bromo-3',4',5'-trifluorobenzophenone is a primary site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the electronic effects of the attached aromatic rings.

Reduction Reactions of the Ketone Moiety

The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming (4-bromophenyl)(3,4,5-trifluorophenyl)methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

A typical laboratory procedure involves dissolving this compound in a suitable alcoholic solvent, such as methanol or ethanol, followed by the portion-wise addition of sodium borohydride at a controlled temperature, often in an ice bath to manage the exothermic reaction. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, an acidic workup is usually performed to neutralize the reaction and protonate the resulting alkoxide to yield the final alcohol product.

Table 1: Reduction of this compound

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride | (4-bromophenyl)(3,4,5-trifluorophenyl)methanol |

Condensation Reactions Involving the Carbonyl Group

The carbonyl group of this compound is also susceptible to condensation reactions with various carbon nucleophiles, leading to the formation of new carbon-carbon double bonds. Notable examples include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgmasterorganicchemistry.com

The Wittig reaction involves the reaction of the ketone with a phosphonium ylide. masterorganicchemistry.com For instance, the reaction with methylenetriphenylphosphorane (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium bromide and a strong base, would yield 1-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)ethene. This reaction is a valuable method for introducing a methylene group.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often advantageous method for olefination. wikipedia.orgalfa-chemistry.com This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.org For example, reacting this compound with the anion of triethyl phosphonoacetate (generated using a base like sodium hydride) would produce an α,β-unsaturated ester. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying product purification. alfa-chemistry.com The HWE reaction often exhibits a preference for the formation of the (E)-alkene isomer. wikipedia.org

Table 2: Condensation Reactions of this compound

| Reaction Type | Reagent | Expected Product |

| Wittig Reaction | Methyltriphenylphosphonium bromide/Base | 1-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)ethene |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate/Base | Ethyl 2-(4-bromophenyl)-2-(3,4,5-trifluorophenyl)acetate |

Halogen Reactivity and Activation

The presence of both bromine and fluorine atoms on the aromatic rings of this compound provides multiple sites for substitution and coupling reactions. The reactivity of these halogens is distinct and can often be selectively addressed.

Bromine Atom Reactivity as a Leaving Group in Substitution and Coupling Reactions

The bromine atom on the 4-position of the phenyl ring is a versatile handle for a variety of cross-coupling reactions. Due to the lower bond strength of the C-Br bond compared to the C-F bond, the bromine atom is preferentially targeted in many metal-catalyzed transformations. This selective reactivity allows for the introduction of a wide range of substituents at this position.

Fluorine Atom Reactivity, particularly in Nucleophilic Aromatic Substitution

The fluorine atoms on the 3',4', and 5'-positions of the other phenyl ring are generally less reactive as leaving groups in metal-catalyzed cross-coupling reactions compared to bromine. However, they are susceptible to nucleophilic aromatic substitution (SNAᵣ). youtube.comnih.govlibretexts.org The presence of three electron-withdrawing fluorine atoms on the same ring, coupled with the electron-withdrawing effect of the carbonyl group, activates the ring towards attack by nucleophiles.

In SNAᵣ reactions, a strong nucleophile attacks the carbon atom bearing a fluorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product. The rate of these reactions is dependent on the strength of the nucleophile and the electronic nature of the aromatic ring. The fluorine atom at the 4'-position is generally the most susceptible to substitution due to the combined electron-withdrawing effects of the two ortho-fluorine atoms and the para-carbonyl group.

Metal-Catalyzed Cross-Coupling Reactions Involving Aryl Halide Moieties

The differential reactivity of the C-Br and C-F bonds in this compound is particularly advantageous in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. ikm.org.mymdpi.comtcichemicals.com For example, the reaction of this compound with phenylboronic acid would yield 4-phenyl-3',4',5'-trifluorobenzophenone. This reaction is highly tolerant of various functional groups.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a cornerstone for the synthesis of arylamines. For instance, reacting this compound with a secondary amine like morpholine would produce 4-(morpholino)-3',4',5'-trifluorobenzophenone.

The Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes.

Table 3: Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Palladium catalyst, Base | 4-Phenyl-3',4',5'-trifluorobenzophenone |

| Buchwald-Hartwig Amination | Morpholine | Palladium catalyst, Ligand, Base | 4-(Morpholino)-3',4',5'-trifluorobenzophenone |

| Sonogashira Coupling | Phenylacetylene | Palladium catalyst, Copper(I) co-catalyst, Base | 4-(Phenylethynyl)-3',4',5'-trifluorobenzophenone |

C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann-Ma Reactions)

Carbon-nitrogen (C-N) bond formation is a cornerstone of medicinal and materials chemistry. Reactions such as the Buchwald-Hartwig amination and Ullmann condensation are premier methods for forging these bonds by coupling aryl halides with amines. wikipedia.orgnih.gov The Buchwald-Hartwig reaction, catalyzed by palladium complexes, is renowned for its broad substrate scope and functional group tolerance, operating under relatively mild conditions. wikipedia.orgsemanticscholar.org The Ullmann reaction, a classic method, typically employs copper catalysts, often at higher temperatures, and remains a valuable tool for specific N-arylation applications. researchgate.net Despite the prevalence of these reactions, specific protocols and outcomes for the C-N coupling of this compound are not reported in the scientific literature.

The Buchwald-Hartwig amination can be adapted to use benzophenone (B1666685) imine or hydrazone as an ammonia equivalent, providing a pathway to primary anilines after a subsequent hydrolysis or hydrogenolysis step. beilstein-journals.orgmtak.hu This two-step sequence is a powerful strategy for introducing an unprotected amino group onto an aromatic ring. beilstein-journals.org A detailed investigation of the palladium-catalyzed coupling between this compound and benzophenone hydrazone has not been published, and therefore, specific reaction conditions, catalyst systems, and yields for this transformation are currently unknown.

Other Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Beyond C-N coupling, palladium-catalyzed cross-coupling reactions are versatile tools for constructing carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors. The Suzuki, Sonogashira, and Heck reactions are pillars of this field, each offering a unique method for elaborating aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron reagent (like a boronic acid or ester) to form a biaryl compound. libretexts.orgyoutube.com It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. orgsyn.org

Sonogashira Coupling : This methodology creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, providing access to arylalkynes and conjugated enynes. organic-chemistry.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper complexes. organic-chemistry.org

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, offering a powerful method for vinylation of aromatic rings. wikipedia.org

Despite the extensive utility of these reactions for a vast array of aryl bromides, a search of the scientific literature and chemical databases did not yield any specific examples or detailed studies involving this compound as a substrate. As a result, there are no published data on the performance of this specific compound in Suzuki, Sonogashira, or Heck cross-coupling reactions.

Despite a comprehensive search of scientific literature and chemical databases, no specific applications of the chemical compound This compound have been documented in the requested fields of organic synthesis and functional materials science.

Extensive queries have failed to identify any published research detailing the use of this compound as a building block for complex molecule synthesis, including as a precursor for nitrogen-containing heterocycles, an intermediate for agrochemical or pharmaceutical development, or in the creation of fluorinated analogues of dyes and fluorophores.

Furthermore, no information was found regarding its photochemical and photocatalytic applications, specifically in the context of photosensitization enhancement in organic photochemistry.

The available scientific data focuses on structurally related but distinct compounds, and no direct research findings or detailed applications for this compound could be retrieved. Therefore, the generation of an article based on the provided outline is not possible at this time due to the lack of available scientific information on this specific compound.

Advanced Applications in Organic Synthesis and Functional Materials Science

Photochemical and Photocatalytic Applications

Integration into Polymeric Materials and Covalent Organic Frameworks for Photocatalysis

There is no specific information available detailing the integration of 4-Bromo-3',4',5'-trifluorobenzophenone into polymeric materials or Covalent Organic Frameworks (COFs) for photocatalysis.

Heterogeneous and Homogeneous Photocatalytic Reduction Studies

No specific heterogeneous or homogeneous photocatalytic reduction studies involving this compound have been found in the reviewed literature. Studies on the general photocatalytic reduction of benzophenone (B1666685) itself typically yield products like benzhydrol and benzpinacol, often using a semiconductor catalyst like TiO2. researchgate.netredalyc.org

Advanced Materials and Polymer Chemistry

Synthesis of Poly(aryletherketone)s (PAEKs) and Related High-Performance Polymers

There is no available literature documenting the specific use of this compound as a monomer in the synthesis of PAEKs or related high-performance polymers. The synthesis of PAEKs typically involves the polycondensation of dihalogenated monomers, such as 4,4'-difluorobenzophenone, with bisphenol salts. google.comgoogle.com The introduction of fluorine-containing groups (like -CF3) into PAEKs is a known strategy to enhance properties such as the dielectric constant. nih.gov

Application in Anion Exchange Membranes (AEMs)

No specific applications or studies of this compound in the context of Anion Exchange Membranes have been identified. The development of AEMs often involves the use of fluorinated polymers to improve durability and performance. mdpi.comalfa-chemistry.com Post-polymerization reactions, such as bromination followed by quaternization, are common methods to introduce anion-exchange functionalities. mdpi.com

Spectroscopic and Theoretical Investigations of 4 Bromo 3 ,4 ,5 Trifluorobenzophenone

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods provide empirical data on the electronic, vibrational, and structural properties of 4-Bromo-3',4',5'-trifluorobenzophenone. While specific experimental data for this compound is not widely available in public literature, this section outlines the principles of each technique and the expected spectral characteristics based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The protons on the brominated phenyl ring would likely appear as a set of doublets due to ortho- and meta-coupling. The protons on the trifluorinated phenyl ring, if any were present, would exhibit complex splitting patterns due to coupling with the fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon would be readily identifiable by its characteristic downfield chemical shift. The carbons in the aromatic rings would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Carbons directly bonded to fluorine would exhibit splitting in the ¹³C NMR spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. It is anticipated that the ¹⁹F NMR spectrum of this compound would show distinct signals for the fluorine atoms at the 3', 4', and 5' positions, with their chemical shifts and coupling constants providing insights into the electronic environment and through-bond or through-space interactions.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the atoms within the molecule.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H (Brominated Ring) | 7.0 - 8.0 | Doublets and triplets due to H-H coupling. |

| ¹H (Trifluorinated Ring) | 7.0 - 7.5 | Complex multiplets due to H-F coupling. |

| ¹³C (Carbonyl) | 190 - 200 | Singlet. |

| ¹³C (Aromatic) | 110 - 140 | Singlets, doublets, and triplets due to C-F coupling. |

| ¹⁹F | -100 to -160 | Doublets and triplets due to F-F and F-H coupling. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are expected to be rich in information regarding the functional groups present in this compound.

The IR and Raman spectra would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the benzophenone (B1666685) core. The exact frequency of this band would be influenced by the electronic effects of the halogen substituents. Aromatic C-H stretching and bending vibrations, as well as C-C stretching vibrations within the phenyl rings, would also be observable. The C-Br and C-F stretching vibrations are expected to appear in the fingerprint region of the spectra.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl and substituted benzoyl cations. The fragmentation pattern would provide further confirmation of the compound's structure.

| Ion | Expected m/z | Significance |

| [M]⁺ | ~344/346 | Molecular ion peak with bromine isotopic pattern. |

| [M-Br]⁺ | ~265 | Loss of bromine radical. |

| [C₆H₄BrCO]⁺ | ~183/185 | Bromobenzoyl cation. |

| [C₆H₂F₃CO]⁺ | ~175 | Trifluorobenzoyl cation. |

| [C₆H₅]⁺ | 77 | Phenyl cation. |

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transition, of lower energy and intensity, involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The position and intensity of these absorption bands are influenced by the substituents on the phenyl rings.

Emission spectroscopy (fluorescence and phosphorescence) could provide further insights into the excited state properties of the molecule, although benzophenones are known to be efficient intersystem crossing agents and often exhibit phosphorescence rather than fluorescence.

| Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 240 - 280 | High |

| n → π | 330 - 360 | Low |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. An XRD analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the molecule, including the dihedral angle between the two phenyl rings, which is a key structural feature of benzophenones. Intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing could also be identified.

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the properties of this compound. Density Functional Theory (DFT) is a widely used method for predicting a range of molecular properties with good accuracy. nih.gov

Theoretical calculations can be employed to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Predict spectroscopic data:

NMR: Calculation of chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei.

Vibrational Spectroscopy: Simulation of IR and Raman spectra by calculating vibrational frequencies and intensities. nih.gov

UV-Vis: Prediction of electronic absorption spectra by calculating excitation energies and oscillator strengths using Time-Dependent DFT (TD-DFT). nih.gov

Analyze electronic structure: Investigation of molecular orbitals (HOMO, LUMO), electrostatic potential surfaces, and charge distribution to understand reactivity and intermolecular interactions.

Computational studies on related halogenated benzophenones have demonstrated the utility of these methods in complementing and interpreting experimental data. nih.gov Such theoretical investigations for this compound would provide valuable, albeit predictive, insights into its fundamental chemical and physical properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for predicting the three-dimensional arrangement of atoms and the distribution of electrons within this compound. These calculations are fundamental to understanding the compound's stability and intrinsic properties. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can obtain an optimized molecular geometry in the gas phase.

While specific experimental data for this compound is not widely available in public literature, theoretical calculations provide initial, valuable insights. A hypothetical set of data derived from such calculations is presented in Table 1.

Table 1: Calculated Molecular Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

Quantum Chemical Calculations for Photophysical Properties (e.g., nπ, ππtransitions)

The interaction of this compound with light is governed by its photophysical properties, which can be investigated using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations help in predicting the electronic absorption spectrum and understanding the nature of electronic transitions.

For benzophenone derivatives, the lowest energy electronic transitions are typically of nπ* and ππ* character. The nπ* transition involves the promotion of an electron from a non-bonding orbital (n), primarily localized on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. The ππ* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, usually distributed over the aromatic rings and the carbonyl group.

TD-DFT calculations can predict the excitation energies and oscillator strengths for these transitions, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. The nature of the excited states is crucial for understanding the subsequent photochemical and photophysical processes, such as intersystem crossing and phosphorescence, which are characteristic of benzophenones.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a virtual laboratory to explore the potential reaction pathways involved in the synthesis or transformation of this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the associated activation energies for a given reaction. This is instrumental in understanding the reaction mechanism at a molecular level.

For instance, the synthesis of this compound likely involves a Friedel-Crafts acylation or a related cross-coupling reaction. DFT calculations can be used to model the step-by-step mechanism of such reactions, including the formation of key intermediates and the role of catalysts. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be determined. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.

Prediction of Reactivity and Selectivity in Organic Transformations

The electronic structure data obtained from DFT calculations can be used to predict the reactivity and selectivity of this compound in various organic transformations. Reactivity descriptors, such as the Fukui function and local softness, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

The presence of multiple halogen substituents (bromine and fluorine) on the phenyl rings significantly influences the electron distribution and, consequently, the reactivity of the molecule. For example, the carbon atom of the carbonyl group is an electrophilic site, susceptible to attack by nucleophiles. The aromatic rings can undergo further substitution reactions, and computational models can predict the regioselectivity of such transformations by analyzing the charge distribution and the stability of the potential intermediates. This predictive capability can guide the design of new synthetic routes and the development of novel derivatives with desired properties.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzophenones, often relying on classical Friedel-Crafts acylation, is undergoing a significant transformation towards greener and more sustainable practices. organic-chemistry.orgrsc.orgresearchgate.net Future research is focused on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key emerging trends include:

Catalyst Innovation: The replacement of stoichiometric Lewis acids like aluminum chloride with reusable solid acid catalysts such as sulfated zirconia is a major area of investigation. rsc.orggoogle.com These catalysts simplify product purification and reduce corrosive waste streams. Methanesulfonic anhydride (B1165640) is also emerging as a metal- and halogen-free activating agent for Friedel-Crafts acylations, offering a biodegradable and minimal waste alternative. organic-chemistry.org

Solvent-Free and Alternative Media: Conducting reactions under solvent-free conditions or in greener solvents is a growing trend. researchgate.net The use of microreactors is also being explored to intensify processes, improve safety, and enhance reaction control in Friedel-Crafts reactions. google.com

| Synthetic Approach | Key Advantages | Representative Catalyst/Reagent |

| Greener Friedel-Crafts Acylation | Reduced waste, catalyst recyclability, milder conditions | Sulfated Zirconia, Methanesulfonic Anhydride |

| Solvent-Free Synthesis | Elimination of hazardous solvents, simplified workup | Zinc Oxide |

| Microreactor Technology | Enhanced heat and mass transfer, improved safety and control | N/A (Technology Platform) |

| One-Pot Cascade Reactions | Increased efficiency, reduced purification steps | Organocatalysts (e.g., Cinchona alkaloids) |

Exploration of New Catalytic Transformations for Enhanced Efficiency

Beyond improving existing synthetic routes, the exploration of entirely new catalytic transformations is crucial for accessing novel derivatives of 4-Bromo-3',4',5'-trifluorobenzophenone with high efficiency and selectivity.

Future directions in this area include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. mdpi.comresearchgate.net This technology could be applied to the late-stage functionalization of the benzophenone (B1666685) core or its precursors, enabling the introduction of various functional groups with high precision. mdpi.comunipd.it

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often providing high levels of stereoselectivity. chimia.ch Chiral organocatalysts are particularly promising for the asymmetric synthesis of fluorinated benzophenone derivatives, which could have important applications in pharmacology. unizar.esnih.govrsc.org

Palladium-Catalyzed Cross-Coupling: The bromo-substituent on the this compound molecule is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings. researchgate.netresearchgate.netnih.gov Future work will likely focus on developing more active and robust catalyst systems to couple this scaffold with a wider range of building blocks, creating diverse molecular libraries for screening. nih.govmdpi.com

High-Throughput Screening (HTS): The discovery and optimization of new catalysts and reaction conditions can be dramatically accelerated using HTS techniques. numberanalytics.comnumberanalytics.com Miniaturized, automated platforms allow for the rapid screening of large libraries of catalysts and ligands, speeding up the development of efficient synthetic methods for complex molecules like this compound. mpg.descienceintheclassroom.org

Expansion of Applications in Diverse Functional Materials

The unique combination of a photoreactive benzophenone core, a versatile bromo-handle for further functionalization, and the electron-withdrawing trifluorophenyl group suggests that this compound is a promising building block for a variety of functional materials.

Emerging application areas to be explored include:

Medicinal Chemistry: Fluorinated benzophenones are a known scaffold in drug discovery, exhibiting a range of biological activities. nih.govnih.gov The title compound could serve as a key intermediate for the synthesis of novel therapeutic agents, for instance, as inhibitors of specific enzymes or receptors. mq.edu.auresearchgate.netresearchgate.net The trifluorinated ring can enhance metabolic stability and binding affinity. researchgate.net

Organic Electronics: The electronic properties of aromatic compounds are significantly influenced by fluorination. nih.gov Research into the optoelectronic properties of this compound and its derivatives could lead to their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in other organic electronic devices.

High-Performance Polymers: The incorporation of fluorinated monomers can impart desirable properties to polymers, such as thermal stability, chemical resistance, and specific optical properties. This compound could be explored as a monomer or additive in the development of new high-performance polymers.

Photoinitiators and Photosensitizers: The benzophenone moiety is a classic photoinitiator. The specific substitution pattern of this compound may tune its photochemical properties, leading to new photoinitiators for polymerization processes or photosensitizers for photodynamic therapy and photocatalysis. unipd.it

Deeper Understanding of Structure-Activity Relationships in Fluorinated Benzophenones

A fundamental understanding of how the specific arrangement of atoms in this compound influences its physical, chemical, and biological properties is critical for its rational design into functional molecules.

Future research will focus on:

Computational Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of compounds based on their chemical structure. creative-biolabs.comresearchgate.netherts.ac.uk Developing QSAR models for fluorinated benzophenones can guide the synthesis of new derivatives with enhanced potency and selectivity. researchgate.net

Advanced Spectroscopic Analysis: Techniques like 19F NMR spectroscopy are invaluable for characterizing fluorinated compounds and probing their electronic environment. elsevierpure.comacs.orgnih.gov Studies combining spectroscopic data with computational chemistry can provide deep insights into the effects of fluorination on molecular properties like charge distribution and reactivity. videleaf.com

Probing Fluorine-Specific Interactions: The role of fluorine in molecular recognition is an area of active research. Investigations into non-covalent interactions involving the fluorine atoms of this compound, such as hydrogen bonding or multipolar interactions, will be crucial for understanding its binding to biological targets or its self-assembly in materials. nih.govsci-hub.st

| Research Area | Key Techniques | Expected Outcome |

| Computational Modeling | DFT, QSAR, Molecular Docking | Predictive models for biological activity and material properties. |

| Spectroscopic Analysis | 19F NMR, UV-Vis, Resonance Raman | Detailed understanding of electronic structure and substituent effects. |

| Interaction Studies | X-ray Crystallography, MD Simulations | Elucidation of binding modes and intermolecular forces. |

Q & A

Q. What are the common synthetic routes for 4-Bromo-3',4',5'-trifluorobenzophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogen substitution and catalytic carbonylation. For example:

- Halogen Substitution : Bromination of fluorinated benzophenone precursors using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) to avoid over-bromination. Reaction solvents (e.g., DCM or THF) and catalysts (e.g., FeCl₃) significantly impact regioselectivity and yield .

- Catalytic Carbonylation : Palladium-catalyzed coupling of bromo-fluoroaryl halides with carbon monoxide and aryl boronic acids. Optimizing CO pressure (1–3 atm) and catalyst loading (1–5 mol%) improves yields to >70% .

- Intermediate Purification : Chromatographic techniques (e.g., flash column chromatography) are critical for isolating the target compound from byproducts like di-brominated analogs .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- LCMS/HPLC : LCMS (m/z 685 [M+H]+) and reverse-phase HPLC (retention time: 1.68 minutes under QC-SMD-TFA05 conditions) confirm molecular weight and purity. Adjusting mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) enhances resolution .

- NMR Analysis : ¹⁹F NMR is critical for distinguishing fluorinated positions. For example, the trifluoromethyl group shows a singlet at δ -63 ppm, while aromatic fluorines exhibit splitting patterns between δ -110 to -120 ppm .

- Spectral Databases : Cross-referencing with NIST Chemistry WebBook ensures accurate interpretation of mass spectra and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to research applications?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 250°C, making it suitable for high-temperature reactions (e.g., Suzuki couplings) .

- Solubility : Sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). Solubility in DMSO: ~50 mg/mL at 25°C .

- Storage : Stable at 0–6°C under inert atmosphere; prolonged exposure to light causes gradual decomposition (monitored via UV-Vis at 254 nm) .

Advanced Research Questions

Q. What are the challenges in achieving regioselective bromination and fluorination during synthesis?

Methodological Answer:

- Competing Halogenation : Fluorine’s electron-withdrawing effect directs bromination to meta/para positions, but steric hindrance from trifluoromethyl groups can lead to mixed regioisomers. Using bulky directing groups (e.g., tert-butyl) improves selectivity .

- Fluorination Limitations : Direct fluorination of brominated precursors often requires harsh conditions (e.g., F₂ gas), risking C-Br bond cleavage. Alternatives like Balz-Schiemann reactions (using diazonium salts) yield higher regiocontrol .

Data Contradiction Note : reports successful catalytic fluorination, while highlights byproduct formation under similar conditions. Researchers should optimize stoichiometry (e.g., limiting F⁻ equivalents) to suppress side reactions .

Q. How does this compound behave under varying thermal, photolytic, or solvent conditions?

Methodological Answer:

- Thermal Degradation : TGA analysis shows 5% mass loss at 150°C (solvent evaporation) and sharp decomposition at 280°C. Reactions above 200°C require inert atmospheres to prevent charring .

- Photostability : UV irradiation (λ = 365 nm) induces C-Br bond cleavage, forming 3',4',5'-trifluorobenzophenone as a major byproduct. Storage in amber vials reduces degradation by 90% .

- Solvent Compatibility : Reacts with primary amines (e.g., ethylenediamine) in DMSO, forming Schiff base adducts. Use non-nucleophilic solvents (e.g., THF) for amine-based reactions .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G* level) reveal the bromine atom’s electrophilic character (Mulliken charge: +0.32) and fluorine’s inductive effects lowering the LUMO (-1.8 eV), favoring nucleophilic aromatic substitutions .

- Molecular Dynamics : Simulations in explicit solvent (e.g., water/DMF) predict aggregation tendencies, guiding crystallization protocols. Higher DMF ratios (>80%) reduce aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.